

veliparib chemosensitization HR proficient ovarian cancer

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Compound Focus: Veliparib

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Key Findings on Veliparib in HRP Ovarian Cancer

The table below summarizes the core efficacy data from the Phase 3 VELIA trial for HRP and BRCA wild-type (BRCAwt) patient subgroups.

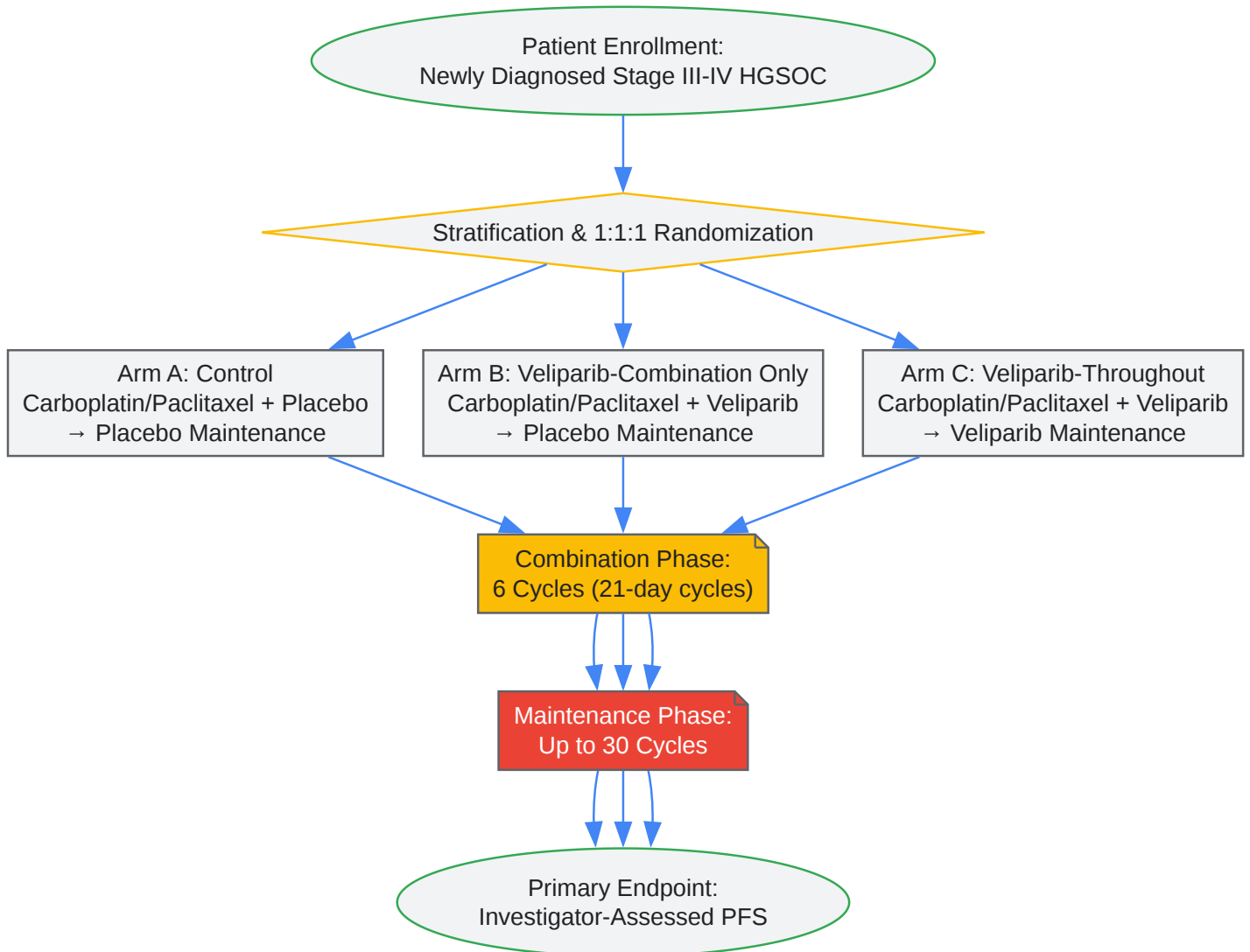
Population / Subgroup	Treatment Arm	Median PFS (Months)	Hazard Ratio (HR) vs. Control	Key Findings
HRP (Homologous Recombination Proficient) [1]	Veliparib-Throughout	15.0	0.765	Confirmed benefit of veliparib in the HRP population. [1]
	Control (Chemo only)	11.5	--	--
BRCAwt (BRCA wild-type) [2] [3]	Veliparib-Throughout	18.0*	0.70*	Benefit consistent in the broader BRCAwt group, which includes both HRD and HRP patients. [2] [3]

Population / Subgroup	Treatment Arm	Median PFS (Months)	Hazard Ratio (HR) vs. Control	Key Findings
	Control (Chemo only)	12.9*	--	--
Paclitaxel Schedule in BRCAwt (Pooled Arms) [2] [3]	Dose-Dense (Weekly)	18.0*	0.70*	Suggests dose-dense paclitaxel may be a more effective backbone for this regimen. [2] [3]
	Every-3-Weeks	12.9*	--	--

*Data derived from paclitaxel schedule analysis in pooled treatment arms. [2] [3]

Experimental & Clinical Protocol

The VELIA/GOG-3005 trial (NCT02470585) serves as the primary reference for the use of **veliparib** in newly diagnosed high-grade serous ovarian cancer (HGSOC). [3] The following workflow outlines the trial design.



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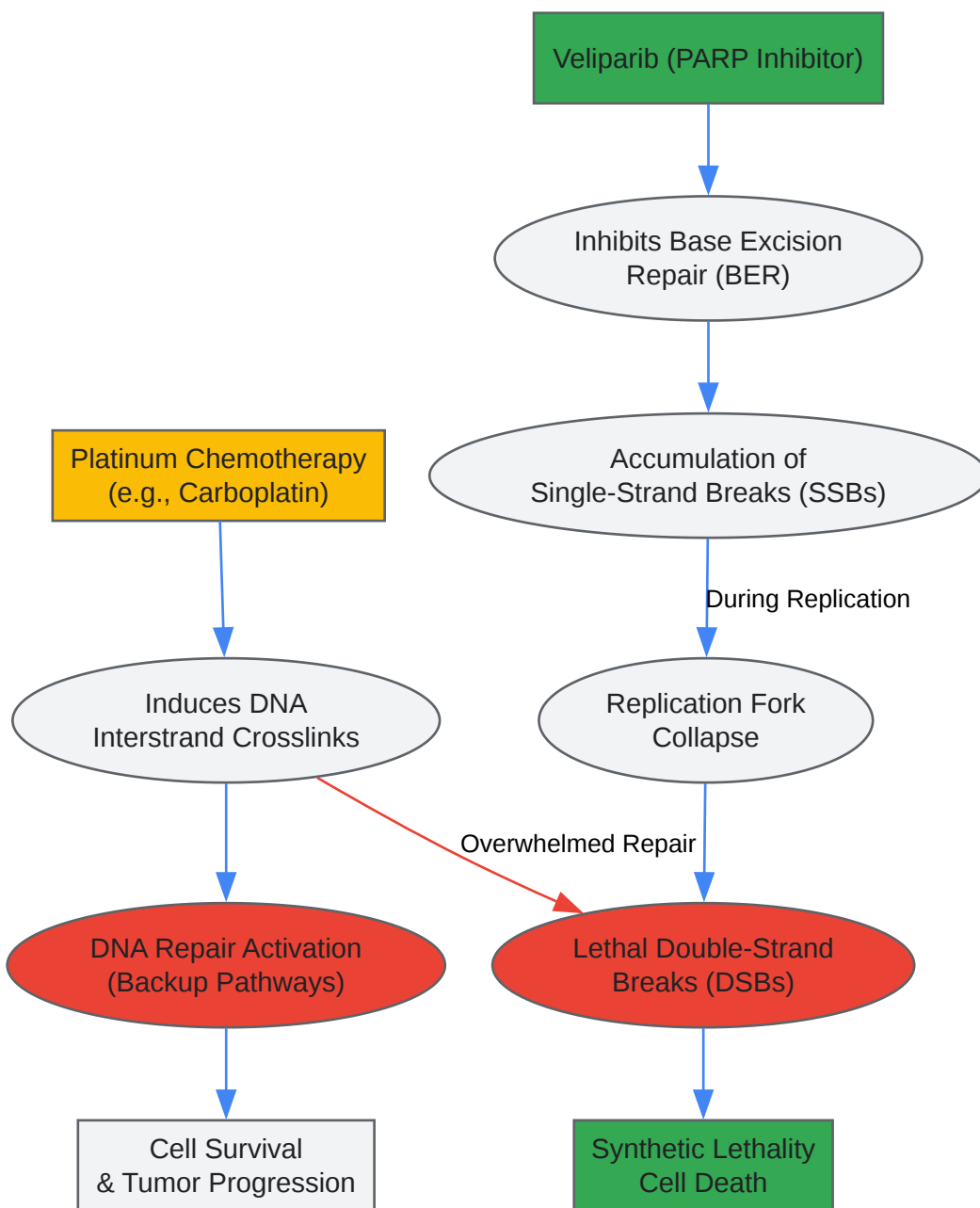
Key Methodological Details:

- **Patient Population:** Women with previously untreated, Stage III-IV high-grade serous epithelial ovarian, fallopian tube, or primary peritoneal carcinoma. [3]
- **Combination Therapy (6 cycles):** **Veliparib** (150 mg orally twice daily) or placebo is given alongside carboplatin (AUC 6) and paclitaxel. Paclitaxel can be chosen as either **80 mg/m² weekly (dose-dense)** or **175 mg/m² every 3 weeks**. [2] [3]
- **Maintenance Therapy (Up to 30 cycles):** Following successful combination therapy, patients continue with either **veliparib** (300 mg twice daily, increasing to 400 mg twice daily if tolerated) or placebo. [3]

- Biomarker Assessment:** HRD status was determined using the Myriad myChoice CDx assay. HRP was defined as a Genomic Instancy Score (GIS) <33 in the absence of a detectable BRCA mutation. [3] [1]

Mechanism of Chemosensitization

The following diagram illustrates the proposed mechanism by which **veliparib** sensitizes HRP cancer cells to platinum-based chemotherapy.



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Key Mechanistic Insights:

- **Targeting DNA Repair:** While HRP cells can proficiently repair double-strand breaks via Homologous Recombination, they remain dependent on other DNA repair pathways like Base Excision Repair (BER), which is critically managed by PARP. [4] [5]
- **Synthetic Lethality with Chemotherapy:** Platinum agents cause DNA crosslinks. **Veliparib** inhibits BER, trapping PARP on DNA and preventing the repair of routine single-strand breaks. During DNA replication, these unresolved lesions can collapse replication forks, leading to lethal double-strand breaks that overwhelm the cancer cell's repair capacity, ultimately triggering cell death. [4] [6] [5]
- **Weaker PARP Trapping:** An important characteristic of **veliparib** is that it is a potent catalytic inhibitor of PARP but has a relatively weaker ability to "trap" PARP on DNA compared to other PARP inhibitors like olaparib or niraparib. This property is believed to contribute to its more favorable safety profile and better tolerability when combined with full-dose chemotherapy. [4] [6]

Frequently Asked Questions (FAQs)

Q1: Is there evidence of **veliparib**'s activity during the initial chemotherapy phase in HRP patients?

Yes. An exploratory analysis showed that by the third cycle of chemotherapy, a significantly higher proportion of patients receiving **veliparib** (pooled arms) achieved a $\geq 90\%$ reduction in CA-125 levels compared to the control arm (34% vs 23%). This early biomarker response was also observed in the HRP and BRCAwt subgroups, indicating rapid chemosensitization. [1]

Q2: What was the safety profile of the **veliparib** combination in HRP patients?

The regimen was considered tolerable. The primary added toxicities were hematological. Furthermore, analyses confirmed that **germline BRCA mutation status did not impact the safety profile**, meaning HRP patients did not experience unexpectedly different or increased toxicity. [2] [3] The choice of paclitaxel schedule influenced toxicity, with the dose-dense (weekly) schedule being associated with a higher incidence of Grade 3/4 neutropenia, fatigue, and anemia compared to the every-3-week schedule. [2] [3]

Q3: Why use **veliparib** instead of other PARP inhibitors for chemosensitization in HRP patients?

The key differentiator is **tolerability**. As noted in the mechanism section, **veliparib** is a less potent "PARP trapper" than some other inhibitors. [4] [6] This pharmacological characteristic has allowed it to be successfully combined with full-dose, first-line chemotherapy (carboplatin and paclitaxel) in clinical trials

without requiring significant dose reductions of the chemotherapies, which has been a challenge with other, more potent PARP inhibitors. [4] [6]

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